Decanoic acid;octanoic acid;propane-1,2-diol
Overview
Description
Decanoic acid;octanoic acid;propane-1,2-diol, is a chemical compound with the molecular formula C21H44O6 . It appears as a colorless liquid with a faint, sweet odor and is sparingly soluble in water . This compound is a mixture of the propylene glycol mono- and diesters of caprylic acid (C8H16O2) and capric acid (C10H20O2), with the diesters fraction being predominant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoic acid;octanoic acid;propane-1,2-diol, is synthesized through the esterification reaction of propylene glycol with a mixture of octanoic acid and decanoic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid;octanoic acid;propane-1,2-diol, primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions with hydrochloric acid can hydrolyze the ester bonds.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester groups to alcohols.
Major Products
Esterification: The primary product is the ester compound itself.
Hydrolysis: The hydrolysis of the ester yields the corresponding acids (octanoic acid and decanoic acid) and propylene glycol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Scientific Research Applications
Decanoic acid;octanoic acid;propane-1,2-diol, has various applications in scientific research and industry :
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biochemical assays and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in drug delivery systems.
Industry: Acts as a surfactant, emulsifier, and lubricant in cosmetics, personal care products, and industrial applications.
Mechanism of Action
The mechanism of action of decanoic acid, mixed diesters with octanoic acid and propylene glycol, involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Propylene glycol dicaprylate/dicaprate
- Caprylic/capric triglyceride
- Propylene glycol diesters of other fatty acids
Uniqueness
Decanoic acid;octanoic acid;propane-1,2-diol, is unique due to its specific combination of caprylic and capric acids with propylene glycol. This combination imparts distinct physicochemical properties, such as solubility, stability, and emulsifying capability, making it suitable for various applications in different fields .
Properties
IUPAC Name |
decanoic acid;octanoic acid;propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWQUQVFVLJWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68583-51-7 | |
Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68583-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol dicaprylate/dicaproate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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